molecular formula C6H6BrN3O4S B1379393 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide CAS No. 1375473-56-5

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide

Cat. No.: B1379393
CAS No.: 1375473-56-5
M. Wt: 296.1 g/mol
InChI Key: XDUZLYUBCCHEQD-UHFFFAOYSA-N
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Description

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is an organic compound with the molecular formula C6H6BrN3O4S It is characterized by the presence of amino, bromo, nitro, and sulfonamide functional groups attached to a benzene ring

Biochemical Analysis

Biochemical Properties

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as dihydropteroate synthetase, which is involved in the folate synthesis pathway . The compound’s sulfonamide group allows it to mimic the structure of para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase, thereby inhibiting the enzyme’s activity. This inhibition disrupts the synthesis of folate, an essential cofactor for DNA synthesis and repair.

Cellular Effects

This compound affects various types of cells by interfering with cellular processes such as DNA synthesis and repair. The compound’s inhibition of dihydropteroate synthetase leads to a decrease in folate levels, which in turn affects cell proliferation and survival . Additionally, the compound can influence cell signaling pathways and gene expression by altering the availability of folate-dependent cofactors required for methylation reactions and other cellular processes.

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active site of dihydropteroate synthetase, where it competes with PABA for binding . This competitive inhibition prevents the enzyme from catalyzing the formation of dihydropteroate, a precursor to folate. The resulting decrease in folate levels affects various cellular processes, including DNA synthesis, repair, and methylation reactions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard storage conditions, but its activity may decrease over extended periods or under conditions that promote degradation . Long-term exposure to the compound in in vitro or in vivo studies has shown that it can lead to sustained inhibition of folate synthesis, resulting in prolonged effects on cellular function and viability.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively inhibit dihydropteroate synthetase without causing significant toxicity . At higher doses, the compound may cause adverse effects such as folate deficiency, which can lead to symptoms like anemia, immunosuppression, and impaired growth . Threshold effects have been observed, where a certain dosage is required to achieve a noticeable impact on folate synthesis and cellular function.

Metabolic Pathways

This compound is involved in metabolic pathways related to folate synthesis. The compound interacts with dihydropteroate synthetase, inhibiting its activity and disrupting the production of dihydropteroate, a key intermediate in the folate synthesis pathway . This inhibition affects the overall metabolic flux of folate and can lead to changes in metabolite levels within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and interactions with specific transporters or binding proteins . The compound’s sulfonamide group allows it to interact with various cellular components, influencing its localization and accumulation within specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it exerts its inhibitory effects on dihydropteroate synthetase . The compound may also localize to other cellular compartments, depending on its interactions with specific targeting signals or post-translational modifications that direct it to particular organelles.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the nitration of 2-bromoaniline to introduce the nitro group, followed by sulfonation to add the sulfonamide group. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and chlorosulfonic acid for sulfonation .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-2-bromo-5-nitrobenzene-1-sulfonic acid
  • 4-Amino-2-chloro-5-nitrobenzene-1-sulfonamide
  • 4-Amino-2-bromo-5-nitrobenzene-1-sulfonyl chloride

Uniqueness

4-Amino-2-bromo-5-nitrobenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific reactivity and potential biological activity. The presence of both amino and nitro groups allows for diverse chemical transformations, while the sulfonamide group provides potential biological activity .

Properties

IUPAC Name

4-amino-2-bromo-5-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4S/c7-3-1-4(8)5(10(11)12)2-6(3)15(9,13)14/h1-2H,8H2,(H2,9,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDUZLYUBCCHEQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)S(=O)(=O)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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